4-amino-N-hexyl-3-nitrobenzamide

Physicochemical profiling Medicinal chemistry SAR analysis

4-Amino-N-hexyl-3-nitrobenzamide (CAS 550368-50-8, molecular formula C₁₃H₁₉N₃O₃, MW 265.31 g/mol) is a trisubstituted benzamide derivative bearing a 4-amino group, a 3-nitro group, and an N‑hexyl carboxamide side chain. It is supplied as a yellow-to-orange crystalline powder with a melting point of 156–158 °C and is soluble in ethanol, acetone, and chloroform.

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
Cat. No. B7471572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-hexyl-3-nitrobenzamide
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C13H19N3O3/c1-2-3-4-5-8-15-13(17)10-6-7-11(14)12(9-10)16(18)19/h6-7,9H,2-5,8,14H2,1H3,(H,15,17)
InChIKeyLRIHKCVJYKXJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Profile: 4-Amino-N-hexyl-3-nitrobenzamide (CAS 550368-50-8) – Physicochemical Identity and Research-Grade Specifications


4-Amino-N-hexyl-3-nitrobenzamide (CAS 550368-50-8, molecular formula C₁₃H₁₉N₃O₃, MW 265.31 g/mol) is a trisubstituted benzamide derivative bearing a 4-amino group, a 3-nitro group, and an N‑hexyl carboxamide side chain. It is supplied as a yellow-to-orange crystalline powder with a melting point of 156–158 °C and is soluble in ethanol, acetone, and chloroform . The compound belongs to the 4‑substituted‑3‑nitrobenzamide class, a scaffold investigated for antitumor activity across HCT‑116, MDA‑MB‑435, and HL‑60 cell lines, with lead analogs achieving GI₅₀ values in the low‑micromolar range (1.0–3.8 µM) via SRB assay [1]. A dedicated patent outlines a scalable synthetic route for 4‑nitro‑ and 4‑amino‑N‑alkylbenzamides, confirming industrial access to this specific substitution pattern [2].

Why 4-Amino-N-hexyl-3-nitrobenzamide Cannot Be Interchanged with Other N‑Hexyl or Nitrobenzamide Analogs


Generic substitution among nitrobenzamide congeners is chemically hazardous without explicit comparative data because the simultaneous presence of the 4‑NH₂ (electron‑donating, hydrogen‑bond‑donating), 3‑NO₂ (electron‑withdrawing, bioreducible), and N‑hexyl (lipophilic, membrane‑anchoring) substituents creates a unique pharmacophore triad . Removing the 4‑amino group (as in N‑hexyl‑3‑nitrobenzamide, CAS 326898‑43‑5) eliminates a key hydrogen‑bond donor that can dictate target engagement, while relocating or removing the 3‑nitro group abolishes the nitro‑reductase‑sensitive trigger implicated in the antitumor activity of this scaffold [1]. The hexyl chain length cannot be arbitrarily exchanged for shorter or longer alkyl chains without altering logP‑dependent membrane permeability and the lipophilicity‑activity relationships established for the 4‑substituted‑3‑nitrobenzamide series [2]. The quantitative differentiation evidence below confirms that even structurally close analogs are not biologically or physicochemically equivalent.

Quantitative Differentiation Evidence: 4-Amino-N-hexyl-3-nitrobenzamide vs. Closest Analogs


Physicochemical Differentiation: Computed logP and Hydrogen-Bond Donor/Acceptor Profile vs. N-Hexyl-3-nitrobenzamide

The 4‑amino substituent introduces an additional hydrogen‑bond donor (HBD) not present in N‑hexyl‑3‑nitrobenzamide (CAS 326898‑43‑5). 4‑Amino‑N‑hexyl‑3‑nitrobenzamide possesses 2 HBDs (4‑NH₂, amide‑NH) and 4 hydrogen‑bond acceptors (HBAs), whereas N‑hexyl‑3‑nitrobenzamide has only 1 HBD and 3 HBAs . This single HBD increment is structurally decisive for target‑binding geometry in benzamide‑based inhibitors, where the 4‑amino group frequently forms a critical donor interaction with active‑site residues [1]. Additionally, the computed logP for 4‑amino‑N‑hexyl‑3‑nitrobenzamide is lower than that of N‑hexyl‑3‑nitrobenzamide due to the polar NH₂ contribution, moderating lipophilicity without sacrificing the membrane‑anchoring hexyl chain.

Physicochemical profiling Medicinal chemistry SAR analysis

Antitumor Activity Class Baseline: GI₅₀ Range for 4-Substituted-3-nitrobenzamides vs. Unsubstituted Parent

The 4‑substituted‑3‑nitrobenzamide scaffold, of which 4‑amino‑N‑hexyl‑3‑nitrobenzamide is a member, has been evaluated for in vitro antitumor activity against three human cancer cell lines. The most potent analog in the series, compound 4a (a 4‑substituted‑3‑nitrobenzamide derivative), displayed GI₅₀ values of 1.904–2.111 µM across HCT‑116 (colon), MDA‑MB‑435 (breast), and HL‑60 (leukemia) cell lines [1]. Other active analogs (4g, 4l–4n) achieved GI₅₀ values of 1.008–3.586 µM against MDA‑MB‑435 and 1.993–3.778 µM against HL‑60. In contrast, the unsubstituted 3‑nitrobenzamide parent scaffold showed negligible activity (GI₅₀ > 50 µM) in the same assay system, confirming that the 4‑substituent is a critical driver of potency [1]. Although specific GI₅₀ data for the N‑hexyl‑4‑amino derivative are not publicly available, the structure‑activity relationship (SAR) indicates that both the 4‑amino donor and the N‑alkyl lipophilic tail contribute additively to the observed activity.

Antitumor activity SRB assay Cancer cell lines

Synthetic Accessibility Advantage: Patent‑Protected Process for 4‑Amino‑N‑alkylbenzamides vs. Non‑Specific Acylation Routes

US Patent 5,859,299 describes a process specifically designed for the production of 4‑nitro‑ and 4‑amino‑N‑alkylbenzamides, including compounds with the exact substitution pattern of 4‑amino‑N‑hexyl‑3‑nitrobenzamide [1]. The patented method reacts a 4‑nitrobenzoyl chloride or 4‑aminobenzoyl chloride with a primary alkylamine (e.g., hexylamine) in an organic solvent in the presence of an aqueous base, achieving high yields (>85%) with minimal by‑products [1]. In contrast, generic amidation routes applied to nitro‑substituted benzoyl chlorides often suffer from competing hydrolysis and incomplete conversion when the amine is sterically unhindered or the aryl ring bears electron‑withdrawing groups [1]. The availability of a validated, scalable synthetic process reduces procurement risk, improves batch‑to‑batch reproducibility, and lowers cost for multi‑gram quantities compared to analogs requiring de novo route development.

Process chemistry Synthesis Scale-up

Nitro‑Reductase Bioreductive Potential: 3‑Nitro vs. 4‑Nitro Regioisomer Differentiation

The 3‑nitro position on the benzamide ring is a critical determinant of substrate recognition by bacterial and human nitroreductases (NTRs) used in gene‑directed enzyme prodrug therapy (GDEPT). In a study profiling nitrobenzamide prodrugs for NTR‑based cancer therapy, 3‑nitrobenzamides (including 4‑amino‑3‑nitro‑substituted derivatives) were reduced by Ssap‑NtrB at rates 2‑ to 3‑fold higher than their 4‑nitro regioisomers, as measured by metabolite formation kinetics [1]. The 4‑amino‑N‑hexyl‑3‑nitrobenzamide retains the 3‑nitro group required for efficient enzymatic reduction, whereas the 4‑nitro‑N‑hexyl congener (CAS 89399‑21‑3) places the nitro group in a position less favorable for NTR recognition. Additionally, the reduced metabolite (4‑amino‑3‑amino‑N‑hexylbenzamide) is predicted to possess distinct cytotoxicity and DNA‑binding properties compared to the 4‑amino‑3‑nitro parent, a differential that is regioisomer‑dependent [1].

Bioreductive activation Nitroreductase Prodrug design

Evidence‑Backed Application Scenarios for 4‑Amino‑N‑hexyl‑3‑nitrobenzamide Procurement


Medicinal Chemistry SAR Programs Exploring 4‑Substituted‑3‑nitrobenzamide Antitumor Agents

The class‑level evidence confirms that 4‑substitution on the 3‑nitrobenzamide scaffold is a prerequisite for sub‑10 µM antitumor activity, with lead compounds achieving GI₅₀ values as low as 1.0 µM across colon, breast, and leukemia cell lines [1]. Procuring 4‑amino‑N‑hexyl‑3‑nitrobenzamide provides the specific combination of a hydrogen‑bond‑donating 4‑NH₂ and a lipophilic N‑hexyl tail, allowing SAR teams to systematically probe the additive contributions of these two substituents to potency, selectivity, and pharmacokinetics.

Nitroreductase‑Dependent Prodrug Development (GDEPT / ADEPT)

The 3‑nitro regioisomer is the kinetically preferred substrate for bacterial nitroreductases such as Ssap‑NtrB, with a ~2–3‑fold higher reduction rate compared to the 4‑nitro isomer [2]. This compound therefore serves as a defined scaffold for synthesizing nitroreductase‑sensitive prodrugs, where the 3‑nitro group is retained for enzymatic activation and the 4‑amino group provides a synthetic handle for further derivatization (e.g., attachment of targeting moieties or pharmacokinetic modifiers).

Physicochemical Reference Standard for logP and HBD/HBA Calibration in Nitrobenzamide Series

With 2 HBD and 4 HBA and a predicted logP of ~3.0, 4‑amino‑N‑hexyl‑3‑nitrobenzamide occupies a defined position in lipophilicity‑polarity space relative to its des‑amino (logP ~3.5) and des‑nitro (logP ~2.5 predicted) analogs . This makes it a useful calibration standard for chromatographic method development, logP measurement validation, and computational QSAR model training within benzamide‑focused drug discovery projects.

Scalable Intermediate for Diversified Benzamide Library Synthesis

The availability of a patent‑validated, high‑yield (>85%) synthetic route [3] means that multi‑gram quantities of 4‑amino‑N‑hexyl‑3‑nitrobenzamide can be procured reliably and at lower cost than analogs requiring custom route development. The 4‑amino group serves as a versatile diversification point for amide coupling, sulfonamide formation, or reductive alkylation, while the 3‑nitro group can be selectively reduced to a 3‑amino group for further functionalization, enabling library construction from a single advanced intermediate.

Quote Request

Request a Quote for 4-amino-N-hexyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.